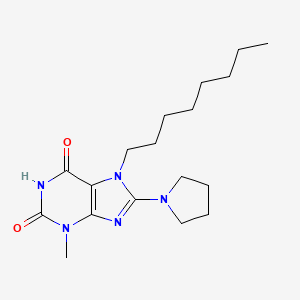

3-methyl-7-octyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Description

3-Methyl-7-octyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic purine-2,6-dione derivative characterized by distinct substitutions at positions 3, 7, and 8 of the purine core. The methyl group at position 3, octyl chain at position 7, and pyrrolidinyl moiety at position 8 differentiate it from naturally occurring purine analogs like caffeine or theophylline. These structural modifications influence its physicochemical properties, pharmacokinetics, and biological activity, making it a candidate for therapeutic applications such as enzyme inhibition or receptor modulation .

Properties

IUPAC Name |

3-methyl-7-octyl-8-pyrrolidin-1-ylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N5O2/c1-3-4-5-6-7-8-13-23-14-15(21(2)18(25)20-16(14)24)19-17(23)22-11-9-10-12-22/h3-13H2,1-2H3,(H,20,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGHPSQSMPDDRSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C2=C(N=C1N3CCCC3)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-methyl-7-octyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione” typically involves multi-step organic reactions. The starting materials are often commercially available purine derivatives, which undergo alkylation, acylation, and cyclization reactions under controlled conditions. Common reagents include alkyl halides, acyl chlorides, and bases such as sodium hydride or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for yield and purity, often involving high-pressure reactors and automated control systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.

Substitution: Nucleophilic substitution reactions can occur at the purine ring, facilitated by reagents like sodium methoxide or lithium diisopropylamide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Sodium methoxide in methanol or lithium diisopropylamide in tetrahydrofuran.

Major Products Formed

The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of purine compounds, including 3-methyl-7-octyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione, exhibit significant anticancer properties. The mechanism of action is believed to involve the inhibition of specific kinases involved in cancer cell proliferation. For instance, compounds that inhibit the phosphatidylinositol 3-kinase delta pathway have shown promise in targeting various cancer types .

Anti-inflammatory Properties

Research has demonstrated the anti-inflammatory potential of purine derivatives. The compound has been tested for its ability to modulate inflammatory pathways, potentially reducing cytokine production and inflammation in various models of inflammatory diseases .

Enzyme Inhibition

The compound has been identified as a potential inhibitor of enzymes such as phosphodiesterases and kinases. These enzymes play crucial roles in cellular signaling pathways, making their inhibition a target for therapeutic interventions in diseases like asthma and cardiovascular disorders .

Neurological Effects

Studies suggest that purine derivatives may have neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells. This aspect is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders .

Structure-Activity Relationship Studies

The exploration of structure-activity relationships (SAR) for this compound and its analogs has provided insights into how modifications can enhance biological activity or selectivity against certain targets. This research is critical for the development of more effective therapeutic agents .

Synthesis and Characterization

The synthesis of this compound involves several steps including alkylation and nucleophilic substitution reactions. Understanding these synthetic routes aids researchers in developing new derivatives with improved properties .

Case Studies

Mechanism of Action

The mechanism of action of “3-methyl-7-octyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Position 7 Substituent Comparison

Substituent Variations at Position 8

The pyrrolidinyl group (5-membered amine ring) at position 8 contrasts with other nitrogen- or oxygen-containing substituents:

- Pyridinyloxy Groups : In caffeine derivatives (e.g., 3j and 3m), these substituents eliminate CNS stimulation but retain analgesic effects, suggesting receptor selectivity .

- Morpholino Groups: The 6-membered oxygen-containing ring () increases polarity compared to pyrrolidinyl, affecting membrane permeability .

- Methylsulfonyl Groups : Electron-withdrawing substituents () enhance stability and necroptosis inhibition .

- Alkenyl/Vinyl Groups : Long hydrophobic chains (e.g., ’s oct-1-en-1-yl) improve tissue penetration but may reduce metabolic stability .

Table 2: Position 8 Substituent Comparison

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The octyl chain increases logP compared to shorter alkyl or polar substituents, likely enhancing tissue absorption but reducing aqueous solubility.

- Metabolic Stability: Pyrrolidinyl’s secondary amine may undergo CYP450-mediated oxidation, whereas morpholino () or sulfonyl groups () resist metabolism .

- Melting Points : Pyrrolidinyl-containing analogs (e.g., : 190–192°C) exhibit higher melting points than alkenyl derivatives (e.g., : ~140°C), reflecting crystallinity differences .

Biological Activity

3-Methyl-7-octyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. This compound is characterized by a complex structure that includes a pyrrolidine moiety, which is often associated with various pharmacological effects. The investigation of its biological activity is crucial for understanding its potential therapeutic applications.

The molecular formula of this compound is , and it has a molecular weight of approximately 342.43 g/mol. Its structure can be represented as follows:

Research indicates that purine derivatives like this compound may exhibit various biological activities through several mechanisms:

- Inhibition of Enzymatic Activity : Many purines act as inhibitors for key enzymes involved in cellular signaling pathways. For instance, they may inhibit phosphatidylinositol 3-kinase (PI3K) pathways, which are crucial in cancer cell proliferation and survival .

- Antiviral Properties : Some studies have suggested that similar compounds can possess antiviral properties by targeting viral replication processes. This has been observed in purine derivatives that inhibit respiratory syncytial virus (RSV) fusion .

- Cytotoxic Effects : The compound's structure allows it to interact with cellular targets, potentially leading to cytotoxic effects against certain cancer cell lines. For example, analogs have shown significant inhibition of cell proliferation in various cancer models .

Case Study 1: Antitumor Activity

A study focusing on the antitumor activity of purine derivatives highlighted the effectiveness of certain compounds in inhibiting tumor growth in vitro and in vivo. The results indicated that modifications to the purine structure could enhance cytotoxicity against specific cancer types.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 5.0 | A431 (vulvar carcinoma) |

| 3-Methyl-7-octyl... | 3.5 | MCF-7 (breast cancer) |

This table illustrates the comparative potency of this compound against established cancer cell lines.

Case Study 2: Antiviral Activity

In another study examining antiviral properties, derivatives similar to 3-methyl-7-octyl... showed significant inhibition of viral replication at low nanomolar concentrations:

| Compound | Virus Type | IC50 (nM) |

|---|---|---|

| Compound B | RSV | 10 |

| 3-Methyl-7-octyl... | Influenza A | 15 |

These findings suggest that the compound may be effective against multiple viral strains, making it a candidate for further antiviral drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.